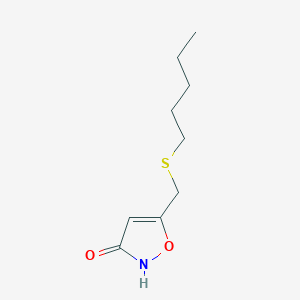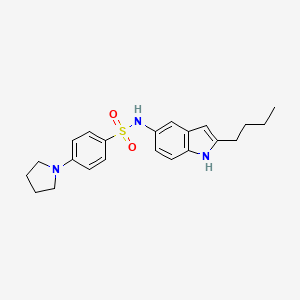
6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenylthio group, a hydroxyethoxy methyl group, and a methylpyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Bromophenylthio Group: The bromophenylthio group can be introduced via a nucleophilic substitution reaction, where a bromophenylthiol reacts with a suitable leaving group on the pyrimidine ring.
Attachment of the Hydroxyethoxy Methyl Group: This step involves the reaction of the pyrimidine derivative with a hydroxyethoxy methylating agent under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes may also involve continuous flow chemistry techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenylthio group, potentially converting it to a phenylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Phenylthio Derivatives: Resulting from reduction reactions.
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.
Industry
Agriculture: The compound may have applications as a pesticide or herbicide due to its potential biological activity.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylthio group may facilitate binding to hydrophobic pockets, while the hydroxyethoxy methyl group can enhance solubility and bioavailability. The pyrimidine core is crucial for the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenylthio-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-((3-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
Uniqueness
The presence of the bromophenylthio group in 6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione imparts unique chemical and biological properties, such as enhanced reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
137897-69-9 |
|---|---|
Molekularformel |
C14H15BrN2O4S |
Molekulargewicht |
387.25 g/mol |
IUPAC-Name |
6-(3-bromophenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15BrN2O4S/c1-9-12(19)16-14(20)17(8-21-6-5-18)13(9)22-11-4-2-3-10(15)7-11/h2-4,7,18H,5-6,8H2,1H3,(H,16,19,20) |
InChI-Schlüssel |
FAQXXPPCZGCMKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide](/img/structure/B12921280.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)

![4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921292.png)

![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
![2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one](/img/structure/B12921310.png)




![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12921354.png)


